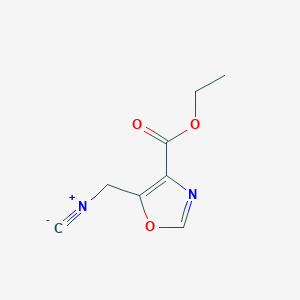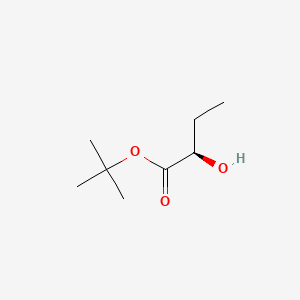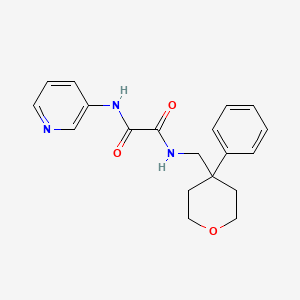
Ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate is an organic compound commonly used in scientific research. It is a versatile molecule that has been used in various applications, including drug development, chemical synthesis, and material science.
Mécanisme D'action
The mechanism of action of ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate is not fully understood. However, it is known to react with nucleophiles, such as amines and thiols, to form stable adducts. This reactivity has been exploited in the development of inhibitors of protein kinases and proteases, which are important targets for the treatment of various diseases.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells at concentrations commonly used in scientific research. It is also known to be stable under physiological conditions, making it a useful tool for studying biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate in lab experiments include its versatility, stability, and reactivity towards nucleophiles. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, its reactivity towards nucleophiles can also be a limitation, as it may react with unintended targets in biological systems. Additionally, its mechanism of action is not fully understood, which may limit its use in certain applications.
Orientations Futures
For the use of ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate include the development of more potent and selective inhibitors of protein kinases and proteases, the synthesis of materials with unique optical and electronic properties, and further studies on its mechanism of action.
Méthodes De Synthèse
The synthesis of ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate involves the reaction of ethyl 4-bromo-3-oxobutanoate with potassium cyanate and sodium hydride. The reaction takes place in dimethylformamide (DMF) at room temperature and yields this compound as a white solid. The purity of the compound can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
Ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate has been used in various scientific research applications. It is commonly used as a building block in the synthesis of biologically active compounds, such as inhibitors of protein kinases and proteases. It has also been used in the synthesis of fluorescent probes for imaging biological systems. Additionally, it has been used as a reagent in the synthesis of materials with unique optical and electronic properties.
Propriétés
IUPAC Name |
ethyl 5-(isocyanomethyl)-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-3-12-8(11)7-6(4-9-2)13-5-10-7/h5H,3-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUGAZVWALMTOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C[N+]#[C-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2901375.png)


![(2E)-3-[5-Bromo-2-(2-methoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B2901383.png)
![2-Chloro-1-[8-methyl-3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]ethanone](/img/structure/B2901385.png)

![3-[[1-(3-Phenylpropanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2901387.png)

![ethyl 4-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2901389.png)
![2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2901390.png)

![4-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-4,5-dihydroimidazol-1-yl]benzoic Acid](/img/structure/B2901395.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2901396.png)
![methyl 3-{2-[2-(hexylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2901397.png)